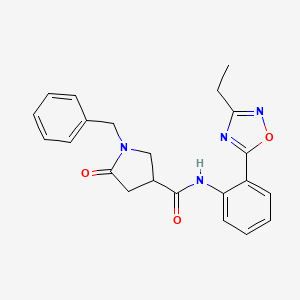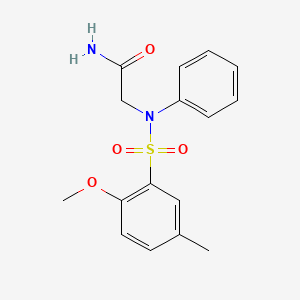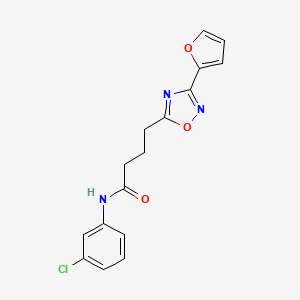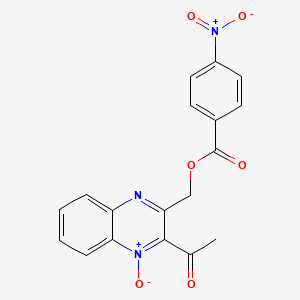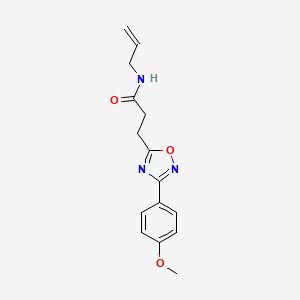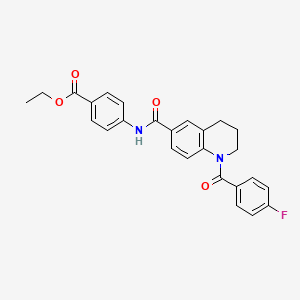
N-(2-bromophenyl)-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-bromophenyl)-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide, also known as BFQ, is a synthetic compound that has been extensively studied for its potential therapeutic uses. BFQ belongs to the class of tetrahydroquinoline derivatives, which have been found to exhibit a wide range of biological activities.
Mechanism of Action
The exact mechanism of action of N-(2-bromophenyl)-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in cell growth and survival. Studies have shown that this compound inhibits the activity of various enzymes, including topoisomerase II, which is involved in DNA replication and cell division. This compound has also been found to inhibit the activity of protein kinase C (PKC), which is involved in various signaling pathways in cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects in cells and animal models. Studies have shown that this compound inhibits cell proliferation and induces apoptosis in cancer cells. This compound has also been found to inhibit angiogenesis, which is the process by which new blood vessels are formed, and is important for tumor growth. In addition, this compound has been found to exhibit anti-inflammatory and antioxidant properties, which may have potential therapeutic uses for various diseases.
Advantages and Limitations for Lab Experiments
N-(2-bromophenyl)-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has several advantages for lab experiments, including its high potency and specificity for its biological targets. However, this compound also has some limitations, including its low solubility in water and its potential toxicity at high doses. Therefore, it is important to carefully design experiments to ensure that this compound is used at safe and effective concentrations.
Future Directions
There are several future directions for research on N-(2-bromophenyl)-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide. One area of research is to further elucidate the mechanism of action of this compound and its potential targets. Another area of research is to optimize the synthesis of this compound to improve its solubility and reduce its toxicity. Additionally, further studies are needed to evaluate the potential therapeutic uses of this compound for various diseases, including cancer, inflammation, and oxidative stress.
Synthesis Methods
The synthesis of N-(2-bromophenyl)-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide involves a multi-step process that requires the use of various reagents and solvents. The first step involves the condensation of 2-bromobenzaldehyde with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 1,2,3,4-tetrahydroquinoline-6-carboxylic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to yield the final product, this compound.
Scientific Research Applications
N-(2-bromophenyl)-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been extensively studied for its potential therapeutic uses due to its ability to modulate various biological targets. One of the main areas of research for this compound has been its potential as an anticancer agent. Studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been found to induce apoptosis (programmed cell death) in cancer cells, which is a promising mechanism for cancer therapy.
properties
IUPAC Name |
ethyl 4-[[1-(4-fluorobenzoyl)-3,4-dihydro-2H-quinoline-6-carbonyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN2O4/c1-2-33-26(32)18-7-12-22(13-8-18)28-24(30)20-9-14-23-19(16-20)4-3-15-29(23)25(31)17-5-10-21(27)11-6-17/h5-14,16H,2-4,15H2,1H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMOSAWBYVHTAED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


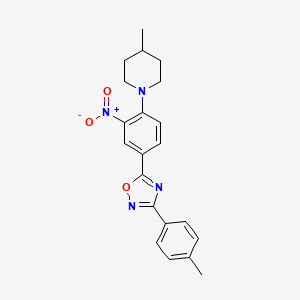
![3-phenyl-6-(piperidine-1-carbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7694361.png)
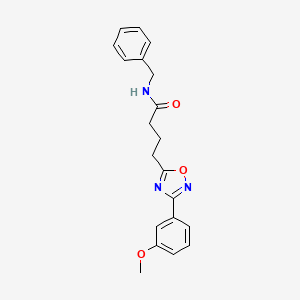
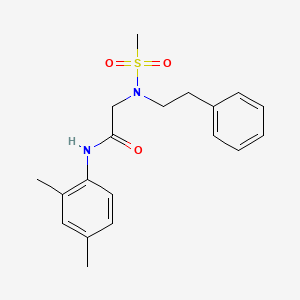
![N'-cyclohexylidene-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7694383.png)
